molecular formula C14H19BN2O2 B1419886 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 885698-94-2

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No. B1419886
M. Wt: 258.13 g/mol
InChI Key: OZHFBNULPUBRJF-UHFFFAOYSA-N
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Description

“1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound with the empirical formula C10H17BN2O2 . It is often used in the field of chemistry for various applications .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1H-indazole ring with a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The molecular weight is 208.07 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 60.0 to 64.0°C . The SMILES string representation is Cn1ccc2c (cccc12)B3OC (C) (C)C (C) (C)O3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , an intermediate of 1H-indazole derivatives, is synthesized through substitution reactions and characterized using various spectroscopic techniques. The molecular structure is confirmed with Density Functional Theory (DFT) calculations, which align with X-ray diffraction findings. This highlights its potential in the synthesis and structural study of complex organic molecules (Ye et al., 2021).

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, also boric acid ester intermediates, are obtained via substitution reactions. Their structures are validated using spectroscopy and X-ray diffraction. DFT studies further elucidate their molecular structures and physicochemical properties (Huang et al., 2021).

Conformational and Physicochemical Analysis

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is studied for its conformational properties. The consistency of DFT calculations with X-ray diffraction data underscores its application in understanding molecular conformations and potential in drug design or material science (Liao et al., 2022).

Vibrational Properties Studies

  • 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and similar compounds are synthesized and analyzed using spectroscopic techniques and DFT calculations. These studies reveal insights into the vibrational properties of such compounds, important for materials science and pharmaceutical research (Wu et al., 2021).

Antioxidant Properties

  • A study on tetrahydroindazole derivatives shows that microwave irradiation improves yields and shortens reaction times. The in vitro antioxidant activity of these compounds is evaluated, suggesting their potential therapeutic applications (Polo et al., 2016).

Spectroscopic Characterization and Molecular Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives , including novel compounds, are synthesized and characterized, with subsequent docking studies presented. This underscores their importance in medicinal chemistry for drug discovery (Balaraju et al., 2019).

Microwave-Assisted Synthesis

  • A study on the microwave-assisted synthesis of heteroaryl-linked benzimidazoles using boronate ester formation illustrates the technique's efficiency in synthesizing complex organic compounds, which is significant for accelerating chemical reactions in research (Rheault et al., 2009).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may be harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12-10(11)9-16-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHFBNULPUBRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670229
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS RN

885698-94-2
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (400 mg) in dry DMF (4 mL) precooled to 0° C. was added to a suspension of sodium hydride (80 mg) in dry THF (5 mL) at −78° C. under inert atmosphere. After 30 min, iodomethane (112 uL) was added to the mixture at −78° C. The reaction mixture was allowed slowly to warm up to room temperature overnight and then diluted with DCM, washed with brine, dried (MgSO4) and the solvent removed in vacuo. The residue was purified using flash chromatography to yield 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (143 mg) and 2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2H-indazole (160 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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